Loratadine-d4 Loratadine-d4 A labeled nonsedating-type histamine H1-receptor.
Loratadine-d4 is an isotope labelled of Loratadine. Loratadine is a medication that can be used to treat allergies.
Brand Name: Vulcanchem
CAS No.: 381727-27-1
VCID: VC0196451
InChI:
SMILES:
Molecular Formula: C22H19D4ClN2O2
Molecular Weight: 386.91

Loratadine-d4

CAS No.: 381727-27-1

Cat. No.: VC0196451

Molecular Formula: C22H19D4ClN2O2

Molecular Weight: 386.91

Purity: 98% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Loratadine-d4 - 381727-27-1

CAS No. 381727-27-1
Molecular Formula C22H19D4ClN2O2
Molecular Weight 386.91

Chemical Identity and Structure

Loratadine-d4 is a deuterated analog of loratadine, a second-generation antihistamine. The compound features deuterium atoms substituted at the 2,2,6,6-positions of the piperidine ring, making it an ideal internal standard for mass spectrometric applications .

Nomenclature and Identification

The systematic IUPAC name for Loratadine-d4 is ethyl 4-(13-chloro-4-azatricyclo[9.4.0.0^3,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate . The compound is identified by multiple registry numbers in chemical databases, including CAS numbers 381727-27-1 and 2748435-73-4 . It possesses the molecular formula C₂₂H₁₉D₄ClN₂O₂ with a molecular weight of 386.9 g/mol .

Structural Properties and Characteristics

Loratadine-d4 maintains the core structure of loratadine while incorporating four deuterium atoms at specific positions of the piperidine ring. This strategic deuteration provides a mass shift that enables precise differentiation from the non-deuterated counterpart in mass spectrometric analyses . The InChI and SMILES notations provide standardized structural representations:

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H]

Physical and Chemical Properties

Loratadine-d4 presents as a solid compound at room temperature with physicochemical properties that closely mirror those of non-deuterated loratadine, with the exception of its isotopic composition . The compound exhibits high purity standards in commercial preparations, typically ≥98% by HPLC with deuterium incorporation of ≥99% deuterated forms (d1-d4) .

Table 1: Physicochemical Properties of Loratadine-d4

PropertyValueReference
Molecular Weight386.9 g/mol
Physical StateSolid
Purity≥98% (HPLC)
Deuteration≥99% deuterated forms (d1-d4)
Solubility in Ethanol~30 mg/ml
Solubility in DMSO~25 mg/ml
Storage Recommendation-20°C
Shelf LifeApproximately 4 years

Analytical Applications and Methodology

Role as Internal Standard

Loratadine-d4 serves a critical function as an internal standard for the quantitative analysis of loratadine in biological matrices. The compound's deuterium labeling creates a mass shift that allows for accurate discrimination between the analyte and internal standard while maintaining nearly identical chromatographic behavior . This characteristic makes it invaluable in correcting for variations in sample preparation, instrument response, and matrix effects during quantitative analyses .

LC-MS/MS Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the predominant analytical platform for Loratadine-d4 applications. Multiple validated methods have been developed utilizing this internal standard for loratadine quantification . In typical LC-MS/MS applications, the mass transition of m/z 315.20→263.20 is monitored for Loratadine-d4, while m/z 311.10→259.20 is monitored for loratadine .

Validated Analytical Methods

Several bioanalytical methods have incorporated Loratadine-d4 for the accurate quantification of loratadine and its metabolites in various biological matrices:

Dried Blood Spot Analysis

A validated LC-MS/MS method utilizing Loratadine-d4 has been developed for the quantitative analysis of loratadine in dried blood spot (DBS) samples. This method enables pharmacokinetic assessment following single oral doses of 10 or 20 mg, with samples collected on PE-226 cards, from which 3-mm discs are punched and extracted with methanol containing the internal standard .

Simultaneous Determination with Metabolites

Loratadine-d4 has been effectively employed in methods for the simultaneous quantification of loratadine and its metabolites, including desloratadine and 3-hydroxy desloratadine. In these comprehensive analytical approaches, related deuterated standards such as desloratadine-D4 and 3-hydroxy desloratadine-D4 are often used alongside Loratadine-d4 .

Table 2: Analytical Method Parameters for Loratadine-d4 in LC-MS/MS Analysis

ParameterSpecificationReference
Mass Transitionm/z 315.20→263.20
Chromatographic ColumnKromasil C18 (150mm x 4.6mm, 5μm)
Mobile PhaseMethanol:Acetonitrile (60:40 v/v):10mM Ammonium formate (70:30 v/v)
Flow Rate1.0 mL/min
Extraction MethodLiquid-liquid extraction
Internal Standard Concentration25 ng/mL
Linear Range for Loratadine50.0 pg/mL to 10000 pg/mL

Pharmaceutical Context and Parent Compound

Clinical Applications of Parent Compound

Loratadine is widely used in the management of allergic conditions including:

  • Allergic rhinitis (seasonal and perennial)

  • Chronic idiopathic urticaria

  • Allergic dermatologic disorders

  • Wheal formation

Recent systematic reviews have also investigated combination therapies involving loratadine, such as loratadine-montelukast combinations, which have shown superior efficacy to monotherapy in managing allergic rhinitis symptoms .

Manufacturing and Quality Control

Synthesis Considerations

The synthesis of Loratadine-d4 requires precise control of deuterium incorporation at specific positions (2,2,6,6) of the piperidine ring. Commercial preparations typically achieve deuterium incorporation of ≥99%, with deuterated forms ranging from d1 to d4, and ≤1% undeuterated (d0) compound .

Quality Standards and Specifications

Commercial preparations of Loratadine-d4 adhere to stringent quality standards, with typical specifications including:

  • Chemical purity: ≥98% by HPLC

  • Isotopic purity: ≥98% deuterated forms

  • Storage conditions: -20°C to maintain stability

  • Accurate mass verification through high-resolution mass spectrometry

Research Applications

Pharmacokinetic Studies

Loratadine-d4 has been instrumental in pharmacokinetic investigations of loratadine, enabling precise quantification in various biological matrices. These studies have helped establish key pharmacokinetic parameters, including:

  • Peak plasma concentration (Cmax): 2.11-2.56 ng/mL for conventional and rapid dissolve formulations

  • Time to peak concentration (Tmax): 1.00-1.14 hours

  • Area under the curve (AUC): 4.64-6.14 ng × hr/mL

Environmental Analysis

Beyond clinical applications, analytical methods incorporating Loratadine-d4 have been employed to investigate the environmental impact of pharmaceuticals. Studies have utilized this internal standard in methods for detecting and quantifying loratadine and related compounds in wastewater samples from healthcare facilities .

Method Development and Validation

The availability of high-purity Loratadine-d4 has facilitated the development and validation of increasingly sensitive analytical methods. Current LC-MS/MS methods utilizing this internal standard can achieve lower limits of quantification (LLOQ) as low as 50 pg/mL for loratadine in plasma , enabling detailed pharmacokinetic profiling even at low therapeutic doses.

Comparison with Related Compounds

Structural Analogs

Loratadine-d4 belongs to a family of deuterated antihistamine standards used in bioanalytical applications. Related compounds include:

  • Desloratadine-D4, the deuterated analog of desloratadine (the active metabolite of loratadine)

  • 3-Hydroxy desloratadine-D4, corresponding to a secondary metabolite of loratadine

These compounds are often used together in comprehensive analytical methods targeting loratadine and its metabolites.

Advantages of Deuteration

The strategic deuteration of Loratadine-d4 confers several analytical advantages:

  • Identical chromatographic behavior to the analyte

  • Predictable mass shift for reliable mass spectrometric differentiation

  • Correction for matrix effects and extraction variability

  • Minimal isotope effects on physicochemical properties

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